molecular formula C11H13ClN2O2 B018953 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide CAS No. 103405-98-7

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide

Cat. No.: B018953
CAS No.: 103405-98-7
M. Wt: 240.68 g/mol
InChI Key: YWEMANOFVYDQII-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-chloro group and the nitrogen atom is bonded to a 3,4-dimethylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dichlorophenyl)acetamide
  • 2-chloro-N-(3,4-dimethylphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is unique due to the presence of both the 2-chloro and 3,4-dimethylphenyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for targeted research applications.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-4-9(5-8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEMANOFVYDQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427909
Record name 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103405-98-7
Record name 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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